molecular formula C12H15ClN2O2 B3030063 2-(3-(Methylamino)propyl)isoindoline-1,3-dione hydrochloride CAS No. 861018-76-0

2-(3-(Methylamino)propyl)isoindoline-1,3-dione hydrochloride

Cat. No.: B3030063
CAS No.: 861018-76-0
M. Wt: 254.71
InChI Key: MQDKXJVFDUEDJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2-(3-(Methylamino)propyl)isoindoline-1,3-dione hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of polymers, dyes, and other materials

Mechanism of Action

Target of Action

The primary target of 2-(3-(Methylamino)propyl)isoindoline-1,3-dione hydrochloride is acetylcholinesterase (AChE) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine at cholinergic synapses, thus terminating nerve transmission .

Mode of Action

The compound exerts its action by competitively inhibiting AChE . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the synapse. This results in prolonged nerve transmission and enhanced cholinergic neurotransmission .

Biochemical Pathways

The inhibition of AChE affects the cholinergic neurotransmission pathway . This pathway is crucial for many physiological functions, including muscle contraction, heart rate, and memory processing. The compound’s action on AChE can also influence the dopamine receptor D2 (D2R), which modulates ion currents and inhibits adenylyl cyclase, thus affecting cAMP formation .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, the compound’s molecular weight (254.72) and structure suggest it may have good bioavailability . .

Result of Action

The inhibition of AChE leads to an increase in acetylcholine levels, enhancing cholinergic neurotransmission . This can have various effects depending on the specific physiological context. For example, in the context of neurological conditions like Alzheimer’s disease, enhancing cholinergic neurotransmission could potentially improve cognitive function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Additionally, the compound’s efficacy can be affected by factors such as the patient’s metabolic rate, the presence of other medications, and individual variations in AChE levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Methylamino)propyl)isoindoline-1,3-dione hydrochloride typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . The reaction is carried out under controlled conditions, often in the presence of a catalyst, to ensure the formation of the desired isoindoline-1,3-dione scaffold.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(3-(Methylamino)propyl)isoindoline-1,3-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Comparison with Similar Compounds

  • 2-(3-(Dimethylamino)propyl)isoindoline-1,3-dione
  • 3-(1,3-Dioxoisoindolin-2-yl)-N,N-dimethylpropan-1-ammonium perchlorate

Comparison: For instance, the presence of the methylamino group can influence its biological activity and interaction with molecular targets .

Properties

IUPAC Name

2-[3-(methylamino)propyl]isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c1-13-7-4-8-14-11(15)9-5-2-3-6-10(9)12(14)16;/h2-3,5-6,13H,4,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDKXJVFDUEDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1C(=O)C2=CC=CC=C2C1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733695
Record name 2-[3-(Methylamino)propyl]-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861018-76-0
Record name 2-[3-(Methylamino)propyl]-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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